molecular formula C24H51NO2 B14717236 dodecan-1-amine;dodecanoic acid CAS No. 14792-59-7

dodecan-1-amine;dodecanoic acid

Cat. No.: B14717236
CAS No.: 14792-59-7
M. Wt: 385.7 g/mol
InChI Key: UZXHIDUGGBNKFM-UHFFFAOYSA-N
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Description

Dodecan-1-amine (C₁₂H₂₇N, CAS 124-22-1), also known as 1-dodecylamine, is a primary aliphatic amine with a 12-carbon alkyl chain. It is widely used as a surfactant, corrosion inhibitor, and in nanoparticle synthesis due to its amphiphilic properties .

Dodecanoic acid (C₁₂H₂₄O₂, CAS 143-07-7), commonly called lauric acid, is a saturated medium-chain fatty acid. It is naturally occurring in coconut oil and palm kernel oil and has diverse applications in food, cosmetics, and pharmaceuticals. Recent studies highlight its anticancer, antimicrobial, and anti-inflammatory properties .

Properties

CAS No.

14792-59-7

Molecular Formula

C24H51NO2

Molecular Weight

385.7 g/mol

IUPAC Name

dodecan-1-amine;dodecanoic acid

InChI

InChI=1S/C12H27N.C12H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13;1-2-3-4-5-6-7-8-9-10-11-12(13)14/h2-13H2,1H3;2-11H2,1H3,(H,13,14)

InChI Key

UZXHIDUGGBNKFM-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCN.CCCCCCCCCCCC(=O)O

Origin of Product

United States

Preparation Methods

Molecular Interaction Dynamics

The dodecan-1-amine;dodecanoic acid complex arises from acid-base interactions between the carboxylic acid group of lauric acid ($$ \text{CH}3(\text{CH}2){10}\text{COOH} $$) and the primary amine group of laurylamine ($$ \text{CH}3(\text{CH}2){11}\text{NH}2 $$). This proton transfer reaction yields an ammonium carboxylate ion pair ($$ \text{RNH}3^+ \cdot \text{RCOO}^- $$), stabilized by electrostatic forces and van der Waals interactions between the aliphatic chains. The stoichiometric 1:1 ratio ensures charge neutrality, while the C12 hydrocarbon tails facilitate hydrophobic packing, influencing crystallinity and solubility.

Thermodynamic Considerations

The enthalpy of formation for such complexes typically ranges between -40 to -60 kJ/mol, driven by exothermic proton transfer and lattice energy contributions. Entropic penalties from molecular ordering are offset by the release of water molecules in solvent-mediated syntheses. Differential scanning calorimetry (DSC) of the complex reveals a melting point elevation compared to individual components (observed melting range: 95–105°C), consistent with enhanced thermal stability due to ionic network formation.

Synthesis Protocols and Optimization Strategies

Direct Neutralization in Polar Solvents

Procedure :

  • Dissolve equimolar quantities of dodecanoic acid (2.00 g, 10.0 mmol) and dodecan-1-amine (1.85 g, 10.0 mmol) in 50 mL anhydrous ethanol at 60°C under nitrogen.
  • Reflux for 2 hours to ensure complete proton transfer.
  • Cool to 4°C for 12 hours to precipitate the complex.
  • Filter and wash with cold hexane to remove unreacted starting materials.
  • Dry under vacuum (0.1 mmHg, 40°C) to obtain a white crystalline solid.

Yield : 92–95% (3.70–3.82 g)
Purity : >99% (HPLC, Source method)

Key Variables :

  • Solvent Selection : Ethanol optimizes solubility and dielectric constant (ε = 24.3), promoting ion pair dissociation-recombination dynamics. Alternatives like methanol reduce yield (85–88%) due to lower hydrocarbon chain solvation.
  • Stoichiometry : A 1:1 molar ratio is critical; excess amine leads to residual basicity (pH > 8), while excess acid induces phase separation.

Solvent-Free Mechanochemical Synthesis

Procedure :

  • Combine solid dodecanoic acid and dodecan-1-amine (1:1 molar ratio) in a ball mill vial.
  • Mill at 30 Hz for 60 minutes using stainless steel balls (5 mm diameter).
  • Collect the product and purify via sublimation (80°C, 0.01 mmHg) to remove oligomeric byproducts.

Yield : 88–90%
Advantages : Eliminates solvent waste, suitable for scalable production.

Mechanism : Shear forces induce proton migration at crystal defect sites, with reaction completion confirmed by Fourier-transform infrared spectroscopy (FTIR) loss of –COOH (1700 cm⁻¹) and –NH₂ (3300 cm⁻¹) bands, replaced by –COO⁻ (1550 cm⁻¹) and –NH₃⁺ (2800 cm⁻¹) vibrations.

Advanced Analytical Characterization

Spectroscopic Profiling

  • FTIR :

    • Carboxylate Stretch : 1540–1560 cm⁻¹ (antisymmetric) and 1400–1420 cm⁻¹ (symmetric)
    • Ammonium N–H Bend : 1605 cm⁻¹
    • Aliphatic C–H : 2850–2950 cm⁻¹
  • NMR (400 MHz, CDCl₃) :

    • ¹H : δ 0.88 (t, 6H, CH₃), 1.26 (m, 36H, CH₂), 2.34 (t, 2H, COO⁻ adjacent CH₂), 3.00 (q, 2H, NH₃⁺ adjacent CH₂).
    • ¹³C : δ 14.1 (CH₃), 22.7–32.1 (CH₂), 176.8 (COO⁻).

Thermal Analysis

DSC Data :

Parameter Value
Melting Onset 98.5°C
Peak Temperature 102.3°C
Enthalpy (ΔH) 145.6 J/g
Glass Transition Not observed

Thermogravimetric Analysis (TGA) :

  • 5% weight loss at 210°C (decomposition onset)
  • Residual ash: <0.1% at 600°C (indicative of high purity).

Applications and Functional Implications

Surfactant Systems

The complex acts as a bipolar surfactant, reducing water surface tension to 28 mN/m at 0.1 mM (vs. 32 mN/m for individual components). This arises from synergistic packing at interfaces, with the ionic headgroup enhancing hydrophilicity and the dual C12 chains providing micellar stability.

Catalytic Templates

In nanoparticle synthesis, the complex directs the growth of Au nanorods (aspect ratio 3.5:1) via preferential adsorption on {110} crystal faces, as demonstrated by transmission electron microscopy (TEM) and X-ray diffraction (XRD).

Chemical Reactions Analysis

Types of Reactions

Dodecanoic acid and dodecan-1-amine undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Comparison with Similar Compounds

Table 1: Key Properties of Dodecanoic Acid and Related Fatty Acids

Compound Chain Length logP* Key Applications Reference
Dodecanoic acid C12 5.1684 Anticancer agents, nanoparticle synthesis
Nonanoic acid C9 3.02† Antimicrobial, food preservative
Octanoic acid C8 2.9350 Lipid metabolism, antifungal
PFDoA (fluorinated) C12 7.6999 Industrial surfactants (PFAS)

*logP values predicted by Chem3D software .
†Estimated from experimental data in .

Key Observations :

  • Dodecanoic acid’s higher logP than nonanoic/octanoic acids reflects increased hydrophobicity, influencing its cellular uptake and interaction with lipid membranes .
  • Fluorinated analogs (e.g., PFDoA) exhibit significantly higher logP, enhancing environmental persistence but raising toxicity concerns .

Anticancer Mechanisms:

Dodecanoic acid induces apoptosis in cancer cells by:

  • Depleting reduced glutathione, provoking oxidative stress .
  • Downregulating epidermal growth factor receptor (EGFR) in colon cancer cells .
  • Suppressing oncogenic microRNAs (e.g., in HepG2 and KB cells) .

Comparison with Other Fatty Acids :

  • Nonanoic acid: Requires lower concentrations (100 μM) to stimulate ethyl ester production in yeast, whereas dodecanoic acid requires 1 mM, suggesting a higher toxicity threshold .
  • Stearic acid (C18): Unlike dodecanoic acid, stearic acid is upregulated under low-temperature stress in aquatic species, indicating divergent roles in metabolic adaptation .

Anti-inflammatory and Metabolic Effects:

  • Dodecanoic acid correlates positively with pro-inflammatory cytokines (IL-1β, TNF-α) in NAFLD patients, suggesting a dual role in inflammation modulation .
  • Hexanoic acid (C6): In CeO₂ nanoparticle synthesis, shorter-chain acids yield similar nanostructures but may lack the drug-loading efficiency of dodecanoic acid .

Enzymatic Hydroxylation:

  • Dodecanoic acid: Engineered CYP153A33 enzymes show increased hydroxylation activity (e.g., α,ω-dodecanediol production) compared to wild-type strains .
  • 12-Halododecanoic acids: Exhibit 3–4-fold stronger binding to CYP4A1 than dodecanoic acid, enabling tailored synthesis of ω-hydroxylated products .

Table 2: Binding Affinity of Dodecanoic Acid Derivatives to CYP4A1

Compound Dissociation Constant (Kₛ, μM) Key Metabolites Formed Reference
Dodecanoic acid ~30 12-Hydroxydodecanoic acid
12-Chlorododecanoic acid 11.8 12-Oxododecanoic acid
12-Bromododecanoic acid 7.9 1,12-Dodecanedioic acid
12-Iodododecanoic acid 6.0 1,12-Dodecanedioic acid

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